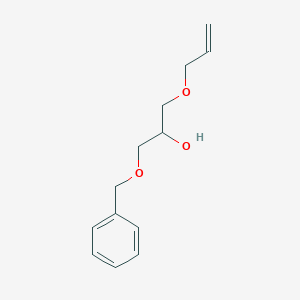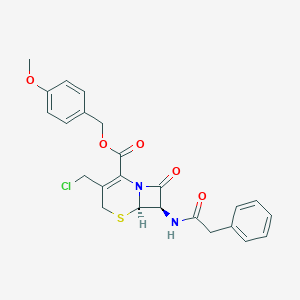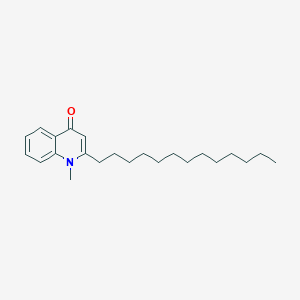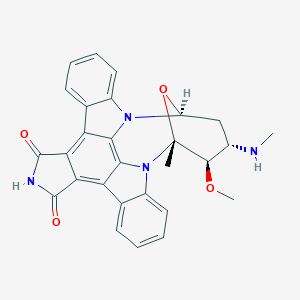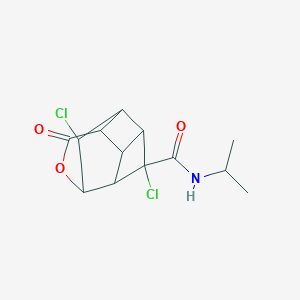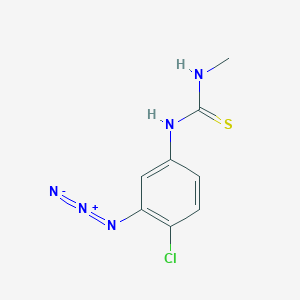
1-(3-Azido-4-chlorophenyl)-3-methyl-2-thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Azido-4-chlorophenyl)-3-methyl-2-thiourea is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological activity. In
Wirkmechanismus
The mechanism of action of 1-(3-Azido-4-chlorophenyl)-3-methyl-2-thiourea is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are important for the growth and survival of cancer cells. This inhibition can lead to the death of cancer cells, making this compound a potential candidate for cancer therapy.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(3-Azido-4-chlorophenyl)-3-methyl-2-thiourea are still being studied. However, it has been shown to have potential activity against certain types of cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have potential use as a tool in chemical biology research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Azido-4-chlorophenyl)-3-methyl-2-thiourea in lab experiments is its potential activity against certain types of cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound requires specialized equipment and careful attention to detail. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(3-Azido-4-chlorophenyl)-3-methyl-2-thiourea. One area of research could focus on further elucidating the mechanism of action of this compound. This could lead to the development of new cancer therapies that target specific enzymes involved in cancer cell growth and survival. Additionally, this compound could be studied for its potential use in other areas of research, such as chemical biology and drug discovery. Overall, the unique chemical structure and potential biological activity of 1-(3-Azido-4-chlorophenyl)-3-methyl-2-thiourea make it a promising candidate for future scientific research.
Synthesemethoden
The synthesis of 1-(3-Azido-4-chlorophenyl)-3-methyl-2-thiourea can be achieved through a multi-step process. The first step involves the reaction of 3-chloro-4-nitroaniline with sodium azide to form 3-azido-4-chloroaniline. The second step involves the reaction of 3-azido-4-chloroaniline with methyl isothiocyanate to form 1-(3-Azido-4-chlorophenyl)-3-methyl-2-thiourea. The synthesis of this compound requires careful attention to detail and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
1-(3-Azido-4-chlorophenyl)-3-methyl-2-thiourea has been studied for its potential applications in scientific research. This compound has been shown to have potential activity against certain types of cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been studied for its potential use as a tool in chemical biology research.
Eigenschaften
CAS-Nummer |
149526-85-2 |
|---|---|
Produktname |
1-(3-Azido-4-chlorophenyl)-3-methyl-2-thiourea |
Molekularformel |
C8H8ClN5S |
Molekulargewicht |
241.7 g/mol |
IUPAC-Name |
1-(3-azido-4-chlorophenyl)-3-methylthiourea |
InChI |
InChI=1S/C8H8ClN5S/c1-11-8(15)12-5-2-3-6(9)7(4-5)13-14-10/h2-4H,1H3,(H2,11,12,15) |
InChI-Schlüssel |
UYEFXKAVVKKGLP-UHFFFAOYSA-N |
SMILES |
CNC(=S)NC1=CC(=C(C=C1)Cl)N=[N+]=[N-] |
Kanonische SMILES |
CNC(=S)NC1=CC(=C(C=C1)Cl)N=[N+]=[N-] |
Andere CAS-Nummern |
149526-85-2 |
Synonyme |
(3H)MeACPTU 1-(3-azido-4-chlorophenyl)-3-methyl-2-thiourea MeACPTU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



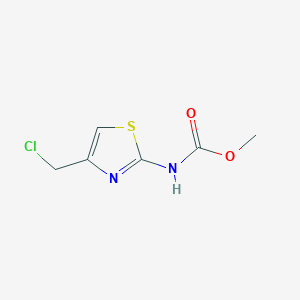
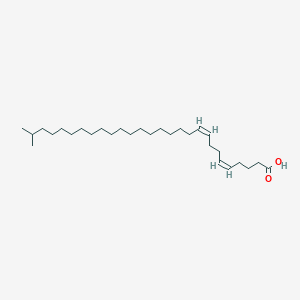

![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)

![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)
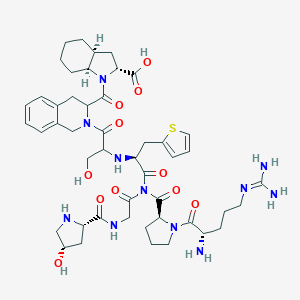
![2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane](/img/structure/B119212.png)
